
2-Chloro-4,6-dimethyl-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4,6-dimethyl-5-nitropyrimidine” is a compound useful in organic synthesis . It has a molecular formula of CHClNO and an average mass of 219.583 Da .
Synthesis Analysis
The synthesis of “2-Chloro-4,6-dimethyl-5-nitropyrimidine” involves several steps. One method for preparing 2-chloro-5-nitropyridine, which could potentially be adapted for the synthesis of “2-Chloro-4,6-dimethyl-5-nitropyrimidine”, involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally the synthesis of the 2-chloro-5-nitropyridine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4,6-dimethyl-5-nitropyrimidine” can be represented by the InChI code: 1S/C6H6ClN3O4/c1-13-4-3 (10 (11)12)5 (14-2)9-6 (7)8-4/h1-2H3 .Chemical Reactions Analysis
The mechanism of SNAr reactions between 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines have been studied by kinetic measurements .Physical And Chemical Properties Analysis
“2-Chloro-4,6-dimethyl-5-nitropyrimidine” is a compound with a molecular weight of 219.58 . More specific physical and chemical properties such as boiling point, density, and melting point are not available in the retrieved sources.Safety And Hazards
Propiedades
Número CAS |
1080650-03-8 |
|---|---|
Nombre del producto |
2-Chloro-4,6-dimethyl-5-nitropyrimidine |
Fórmula molecular |
C6H6ClN3O2 |
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
2-chloro-4,6-dimethyl-5-nitropyrimidine |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)4(2)9-6(7)8-3/h1-2H3 |
Clave InChI |
MRUDNQYMHIHIEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

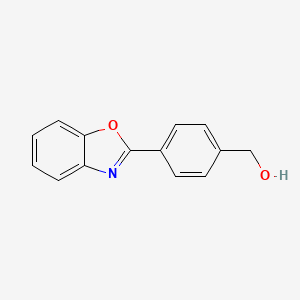
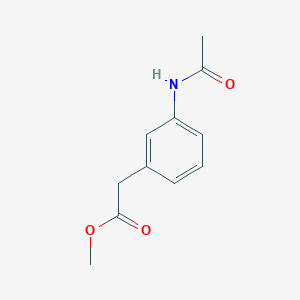
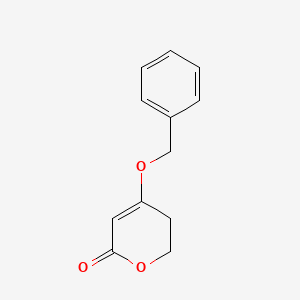
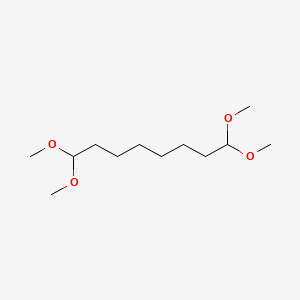
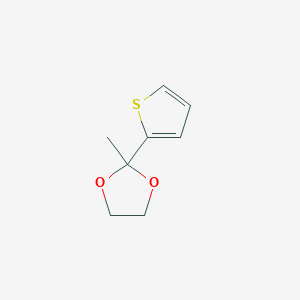
![2-Chloro-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8813769.png)
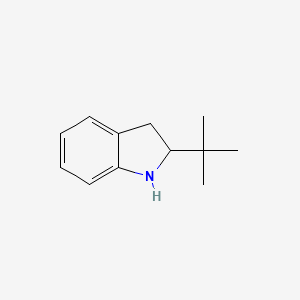
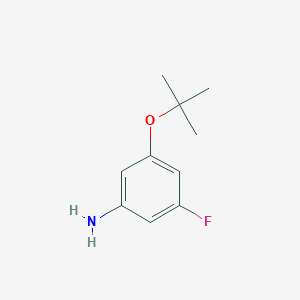


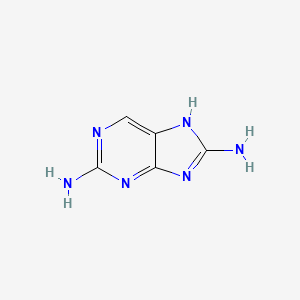
![[1,2,4]Triazolo[1,5-a]pyridine, 2-phenyl-](/img/structure/B8813785.png)
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8813788.png)
